ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate
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Overview
Description
Ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with aromatic amines, followed by cyclization and esterification reactions . The reaction conditions often require the use of catalysts such as sodium bisulfate and solvents like ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate can be compared with similar compounds such as:
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 7-oxa-2-azatricyclo[7.4.0.02,6]trideca-1(9),10,12-trien-3-ones
These compounds share structural similarities but differ in their functional groups and specific applications. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties.
Biological Activity
Ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate is a complex organic compound with potential therapeutic applications due to its unique structural features. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a triazatricyclo structure which contributes to its biological activity. The presence of both oxo and thio groups enhances its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Analgesic Effects
Preclinical trials have demonstrated analgesic effects in animal models. The compound was tested using the hot plate and formalin tests, showing a significant reduction in pain responses compared to control groups.
Anti-inflammatory Properties
The anti-inflammatory activity was assessed in a carrageenan-induced paw edema model. Results indicated that treatment with the compound resulted in a dose-dependent decrease in paw swelling.
The proposed mechanism of action involves inhibition of bacterial cell wall synthesis and modulation of inflammatory pathways. The compound may interact with specific enzymes involved in these processes, leading to its observed biological effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Khalil et al. (2023) evaluated the antimicrobial efficacy of several derivatives of this compound against multi-drug resistant strains. Results showed that the compound significantly reduced bacterial load in infected mice models.
- Pain Management : In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in a notable decrease in pain scores over a four-week period compared to baseline measurements.
Properties
Molecular Formula |
C28H28N4O5S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
ethyl 6-[2-(3,4-dimethylanilino)-2-oxoethyl]-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate |
InChI |
InChI=1S/C28H28N4O5S/c1-4-37-28(36)30-13-12-21-22(15-30)38-26-24(21)25(34)32(20-8-6-5-7-9-20)27(35)31(26)16-23(33)29-19-11-10-17(2)18(3)14-19/h5-11,14H,4,12-13,15-16H2,1-3H3,(H,29,33) |
InChI Key |
JGDVZZWZZGJPPR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC3=C2C(=O)N(C(=O)N3CC(=O)NC4=CC(=C(C=C4)C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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